molecular formula C19H17N5O2S3 B2775906 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide CAS No. 1170428-30-4

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2775906
CAS No.: 1170428-30-4
M. Wt: 443.56
InChI Key: RHMVKJDNIVCIGU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a pyridazine-thiazole hybrid scaffold. Its structure integrates a thiophene-2-sulfonamide core substituted with a 6-methylpyridazin-3-ylamino group at the 4-position of the phenyl ring and a 2-methylthiazol-4-yl group at the 5-position of the thiophene ring.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S3/c1-12-3-9-18(23-22-12)21-14-4-6-15(7-5-14)24-29(25,26)19-10-8-17(28-19)16-11-27-13(2)20-16/h3-11,24H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMVKJDNIVCIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide, commonly referred to as compound 1172566-93-6, is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Basic Information

PropertyValue
CAS Number 1172566-93-6
Molecular Formula C₁₉H₁₆N₄O₃S
Molecular Weight 348.4 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Structure

The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and a pyridazine derivative. This structural diversity is believed to contribute to its multifaceted biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to cell proliferation and inflammation. For instance, compounds with similar structures have been shown to modulate pathways related to cancer cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • DU-145 (prostate cancer)

In these studies, the compound has been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of similar sulfonamide compounds on tumor growth in xenograft models. Results showed a significant reduction in tumor size and improved survival rates in treated mice compared to controls .
  • Antimicrobial Efficacy : A research article highlighted the antimicrobial properties of thiazole derivatives, including those similar to the compound . It reported effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : Another study explored the mechanism through which these compounds exert their effects on cancer cells, revealing that they may activate apoptotic pathways while inhibiting key survival signals .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H17N5O2S3
Molecular Weight : 443.56 g/mol
CAS Number : 1207046-14-7

The compound features a complex structure that includes a thiophene ring, thiazole moiety, and a pyridazine derivative, which contribute to its biological activity. The presence of sulfonamide functionality enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide exhibits significant antimicrobial properties. Preliminary studies have demonstrated effective inhibitory concentrations against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have revealed cytotoxic effects against a variety of cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma cells. The mechanisms through which it exerts these effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics .
  • Anticancer Mechanism Investigation :
    Another research effort focused on elucidating the anticancer mechanisms of this compound in human cancer cell lines. It was found to induce apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthetic pathways, and substituent effects.

Thiazole- and Pyridazine-Containing Sulfonamides

  • Compound 863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) :

    • Structural Differences : Replaces the pyridazine ring with a thiazolo[5,4-b]pyridine system and lacks the 2-methylthiazol-4-yl group.
    • Synthetic Pathway : Likely involves coupling of thiophene-2-sulfonamide with a pre-functionalized thiazolo-pyridine intermediate, differing from the target compound’s stepwise pyridazine-thiazole assembly .
    • Pharmacological Implications : The fused thiazolo-pyridine system may improve metabolic stability but reduce solubility compared to the target compound’s pyridazine-thiazole motif .
  • Compound 923216-86-8 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide): Structural Differences: Substitutes the pyridazine ring with a diethylamino-pyrimidine group and replaces the thiazole with a methoxybenzene-sulfonamide.

Thiophene-Sulfonamide Derivatives with Variable Substituents

  • Compound 863558-54-7 (N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide): Key Contrasts: Incorporates a 4-ethylpiperazine-pyridine side chain instead of the pyridazine-thiazole system. Synthesis: Requires multi-step functionalization of the ethylpiperazine group, contrasting with the target compound’s focus on heterocyclic coupling . Bioactivity Potential: The piperazine-pyridine moiety may confer stronger basicity and solubility, advantageous for central nervous system targets .
  • Compound 896054-33-4 (2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) :

    • Structural Similarities : Shares a pyridazine core but replaces the sulfonamide group with a thioacetamide linker.
    • Functional Trade-offs : The thioether linkage may reduce hydrolytic stability compared to the sulfonamide group in the target compound .

Substituent Effects on Pharmacokinetics

A comparative analysis of substituents is summarized below:

Compound Core Structure Key Substituents Predicted Solubility Lipophilicity (LogP)
Target Compound Thiophene-sulfonamide 6-Methylpyridazine, 2-methylthiazole Moderate (polar groups) ~3.2 (estimated)
863595-16-8 Thiophene-sulfonamide Thiazolo-pyridine, methylphenyl Low (fused heterocycle) ~4.1
923216-86-8 Benzene-sulfonamide Diethylamino-pyrimidine, methoxybenzene Low (lipophilic groups) ~3.8
896054-33-4 Pyridazine-thioacetamide Ethoxyphenyl, benzothiazole Moderate ~2.9

Q & A

Q. Table 1: Representative Biological Activity of Analogues

Compound ModificationsAssay TypeResultReference
5-(2-Methylthiazol-4-yl)thiopheneMIC (E. coli)0.21 μM
N-(4-Ethylphenyl) derivativeMTT (U-87)IC₅₀ = 0.15 μM
Pyridazine → PyrimidineKinase InhibitionIC₅₀ = 1.8 μM

Q. Table 2: Recommended Analytical Techniques

ParameterTechniqueCritical ObservationsReference
PurityHPLC (C18)Retention time = 8.2 min
Thermal StabilityTGADecomposition at 220°C
SolubilityUV-Vis15 μg/mL in PBS (pH 7.4)

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